![molecular formula C38H20Br2 B13870331 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene
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Overview
Description
8,22-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene typically involves multi-step organic reactions. These steps may include:
Formation of the core heptacyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of bromine atoms: Bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of phenyl groups: This can be done through Friedel-Crafts alkylation or acylation reactions using phenyl precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Friedel-Crafts Reactions: Aluminum chloride (AlCl3) as a catalyst for alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl ketones, while reduction may produce brominated phenyl alcohols.
Scientific Research Applications
8,22-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene involves its interaction with molecular targets and pathways. These interactions can be studied using techniques such as:
Molecular docking: To predict binding sites and affinities.
Spectroscopy: To analyze structural changes upon interaction with targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-dihexylthiophene
- 5,5′-Dibromo-3,3′-didodecyl-2,2′-bithiophene
- 3-Hydroxy-9,9,16,16-tetramethyl-8-oxa-14,23,25-triazaheptacyclo[17.5.2.0 1,17.0 3,15.0 4,13.0 7,12.0 19,23]hexacosa-4,6,10,12,14-pentaen-24,26-dion-14-oxid
Uniqueness
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene stands out due to its heptacyclic structure and the presence of multiple bromine and phenyl groups, which confer unique chemical and physical properties.
Properties
Molecular Formula |
C38H20Br2 |
---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
8,22-dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene |
InChI |
InChI=1S/C38H20Br2/c39-29-19-17-27-33-23(29)13-7-15-25(33)35-31(21-9-3-1-4-10-21)36-26-16-8-14-24-30(40)20-18-28(34(24)26)38(36)32(37(27)35)22-11-5-2-6-12-22/h1-20H |
InChI Key |
NBSMFMCDLYPRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=C2C7=C8C6=CC=CC8=C(C=C7)Br)C9=CC=CC=C9 |
Origin of Product |
United States |
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